molecular formula C22H18ClF2N3O4 B606532 Cereblon modulator 1 CAS No. 1860875-51-9

Cereblon modulator 1

Cat. No. B606532
M. Wt: 461.8498
InChI Key: PWBHUSLMHZLGRN-UHFFFAOYSA-N
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Description

Cereblon modulator 1, also known as CC-90009, is a first-in-class GSPT1-selective cereblon (CRBN) E3 ligase modulator . It specifically binds to CRBN, thereby affecting the activity of the ubiquitin E3 ligase complex . This leads to the ubiquitination of certain substrate proteins and induces the proteasome-mediated degradation of certain transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3) .


Synthesis Analysis

The synthesis of Cereblon modulator 1 involves a focused combinatorial library approach where an imide-based CRBN-binding pharmacophore is fused to a heterocyclic scaffold . This approach, combined with phenotypic screening and chemical proteomics, has been shown to be an efficient workflow for identifying novel CRBN modulators .


Molecular Structure Analysis

The molecular structure of Cereblon modulator 1 is complex. It has been suggested that the central pyrimidine ring of the molecule may play a key role in its selectivity . Further molecular docking studies with CRBN and GSPT1 have helped to identify this possible hydrogen bond interaction .


Chemical Reactions Analysis

Cereblon modulator 1 induces selective degradation of GSPT1, a translation termination factor . This is achieved by specifically binding to CRBN, which affects the activity of the ubiquitin E3 ligase complex . The result is the ubiquitination of certain substrate proteins and the proteasome-mediated degradation of certain transcription factors .


Physical And Chemical Properties Analysis

Cereblon modulator 1 has a molecular weight of 461.85 and its solubility in DMSO is 250 mg/mL (541.30 mM) . It is recommended to store it at -20°C .

Scientific Research Applications

  • Cereblon Modulators in Cancer Therapy : A novel cereblon modulator, CC-885, has shown potent anti-tumor activity. It works through cereblon-dependent ubiquitination and degradation of the translation termination factor GSPT1, which is highly sensitive in patient-derived acute myeloid leukemia tumor cells. This indicates the clinical potential of this mechanism in cancer therapy (Matyskiela et al., 2016).

  • Targeted Protein Degradation Therapeutics : Cereblon modulators are central to the development of targeted protein degradation therapeutics. These modulators bind and repurpose proteins like cereblon and DCAF15, providing clinical validation for this approach and offering drug-like E3 ligase binders for future therapeutic development (Chamberlain & Hamann, 2019).

  • Identification of Novel CRBN Modulators : Focused combinatorial library approaches have been used to identify new small molecule CRBN modulators. This process led to the discovery of compounds that induce selective degradation of GSPT1, a target for the treatment of acute myeloid leukemia. This highlights the potential of combinatorial library design in identifying novel CRBN modulators (Powell et al., 2020).

  • Molecular Glue CELMoD Compounds : These compounds regulate the conformation of cereblon, triggering its allosteric rearrangement from an open to a closed conformation. This change is crucial for the effective recruitment of neosubstrates like Ikaros, illustrating the importance of allostery in cereblon modulator efficacy (Watson et al., 2022).

  • Cereblon in Proteasome Activity : CRBN has been shown to inhibit proteasome activity by binding to the 20S core proteasome subunit beta type 4. This suggests that CRBN modulates proteasome activity through direct interaction, revealing its role in the ubiquitin-proteasome system (Lee et al., 2012).

  • Impact on Cell Metabolism and Disease : CRBN, a key protein in mental retardation, also influences cell proliferation and metabolism, affecting the development of metabolic diseases. This review provides insights into the multiple functions of cereblon and proposes potential regulatory mechanisms of its expression (Shi & Chen, 2017).

Future Directions

The use of Cereblon modulator 1 and other cereblon modulators is a promising area of research in the treatment of various diseases . The ability of these compounds to induce targeted protein degradation represents a new and powerful tool for the implementation of precision medicine .

properties

IUPAC Name

2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBHUSLMHZLGRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eragidomide

CAS RN

1860875-51-9
Record name Eragidomide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ERAGIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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